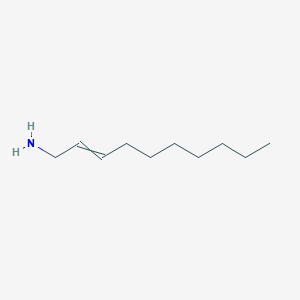
Dec-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a decene chain, specifically at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dec-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of dec-2-ene with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and temperature to facilitate the formation of the amine group. Another method involves the reduction of dec-2-en-1-nitrile using hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dec-2-en-1-nitrile. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dec-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The double bond in the decene chain can be reduced to form decan-1-amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of decan-1-amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dec-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dec-2-en-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the decene chain can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Dec-1-en-1-amine: Similar structure but with the amino group attached to the first carbon atom.
Dec-3-en-1-amine: Amino group attached to the third carbon atom.
Decan-1-amine: Saturated version without the double bond.
Uniqueness
Dec-2-en-1-amine is unique due to the position of the double bond and the amino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
89352-04-5 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
dec-2-en-1-amine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10-11H2,1H3 |
InChI Key |
UHOLZGZKNHGHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















